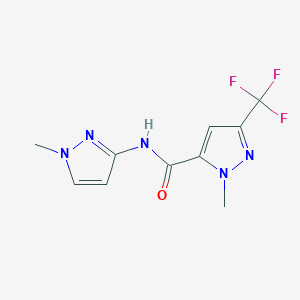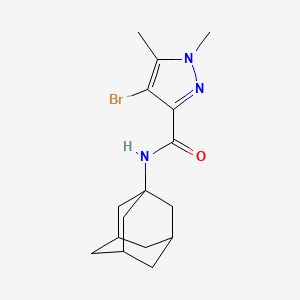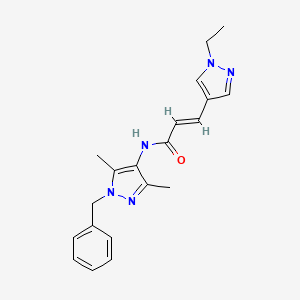
(4E)-2-(2-chloro-4,5-difluorophenyl)-4-(3-chloro-5-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of chloro, difluoro, methoxy, and propoxy substituents, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Chloro, difluoro, methoxy, and propoxy groups can be introduced through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of oxygen or the addition of hydrogen atoms.
Substitution: The chloro, difluoro, methoxy, and propoxy groups may participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学研究应用
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: It may be used in biological assays to study its effects on various biological systems.
Medicine
Drug development: The compound may serve as a lead compound for developing new pharmaceuticals with potential therapeutic applications.
Industry
Material science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE depends on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway modulation: It may influence various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOLE: A simpler analog without the methoxy and propoxy groups.
4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE: An analog lacking the difluorophenyl group.
Uniqueness
The unique combination of chloro, difluoro, methoxy, and propoxy substituents in 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE may impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C20H15Cl2F2NO4 |
|---|---|
分子量 |
442.2 g/mol |
IUPAC 名称 |
(4E)-2-(2-chloro-4,5-difluorophenyl)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H15Cl2F2NO4/c1-3-4-28-18-13(22)5-10(7-17(18)27-2)6-16-20(26)29-19(25-16)11-8-14(23)15(24)9-12(11)21/h5-9H,3-4H2,1-2H3/b16-6+ |
InChI 键 |
VXQJLPSJVCUGFX-OMCISZLKSA-N |
手性 SMILES |
CCCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)OC |
规范 SMILES |
CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B14930255.png)
![methyl 2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14930257.png)
![2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14930262.png)
![2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B14930264.png)
![2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14930266.png)
![2-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B14930289.png)


![N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14930312.png)
![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B14930319.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930320.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14930331.png)
![N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14930336.png)
